2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile
Description
Properties
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-12-16-4-1-2-5-17(16)15-8-6-14(7-9-15)13-20-11-3-10-19-20/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIMWPAAEBSURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile typically involves the reaction of 4-bromomethylbenzonitrile with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Cyclocondensation Reactions
The nitrile group participates in cyclocondensation with thiols or amines to form heterocycles. In one protocol:
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Reagents : 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide reacts with phenacyl bromide.
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Conditions : Reflux in ethanol for 6–8 hours.
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Products : 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles (e.g., 10g , 10n ) with antimicrobial activity .
The mechanism involves nucleophilic attack by the thiol group on the nitrile carbon, followed by cyclization (Fig. 1A).
(a) Nitrile Reduction
The nitrile group is reduced to primary amines using borane-THF or catalytic hydrogenation (Raney Ni/Pd-C, H₂, LiOH), yielding (4-(1H-pyrazol-1-yl)phenyl)methanamine .
(b) Oxidation of Methylene Linker
The methylene (-CH₂-) bridge can oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄), though this is not explicitly reported in the provided sources.
Mechanistic Insights
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Nucleophilic Substitution : The nitrile’s electrophilic carbon reacts with thiols/amines to form thiazoles or imines.
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Radical Pathways : Photocatalytic reactions (e.g., CuAAC) involve radical intermediates stabilized by the pyrazole ring .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 250°C without melting.
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pH Sensitivity : Stable in acidic conditions but hydrolyzes slowly in basic media (pH > 10).
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile exhibit significant anticancer properties. The compound's structure allows it to interact with key enzymes involved in cancer progression, such as farnesyltransferase. For instance, studies have shown that specific derivatives of pyrazole compounds can inhibit farnesyltransferase activity, which is crucial for the post-translational modification of proteins involved in cancer cell signaling pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 1f | Farnesyltransferase | 25 | |
| Compound W9 | HCT116 Cell Line | 5.85 | |
| Compound W18 | HCT116 Cell Line | 4.53 |
Antimicrobial Properties
The emergence of antibiotic-resistant bacteria has necessitated the development of new antimicrobial agents. Compounds with similar scaffolds to this compound have shown promising antibacterial and antifungal activities. The incorporation of various substituents on the pyrazole and phenyl rings has been linked to enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound W6 | S. aureus | 5.19 | |
| Compound W1 | A. niger | 5.08 | |
| Compound N18 | HCT116 (cancer cell) | 4.53 |
Structure-Based Drug Design
The design of novel derivatives of this compound can be guided by structure-activity relationship (SAR) studies. By modifying the substituents on the pyrazole or phenyl rings, researchers aim to enhance selectivity and potency against specific biological targets, including enzymes and receptors implicated in cancer and infectious diseases .
Case Studies
Several case studies illustrate the effectiveness of this compound in therapeutic applications:
- Farnesyltransferase Inhibitors : A study demonstrated that specific derivatives could inhibit human farnesyltransferase with high selectivity, showcasing potential for use in targeting cancers driven by Ras mutations .
- Antimicrobial Evaluation : Another investigation revealed that certain pyrazole derivatives exhibited significant antimicrobial activity against resistant strains, highlighting their potential as new therapeutic agents against infections .
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Heterocycle Substitution: Pyrazole vs. Tetrazole
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (C₁₁H₈N₆, MW: 224.08 g/mol): Features an azide (-N₃) group on the pyrazole ring, enabling click chemistry applications. Synthesized via azido(trimethyl)silane and trifluoroacetic acid, yielding 88–96% efficiency . Exhibits distinct NMR signals (δ 2.42 ppm for methyl, δ 5.93 ppm for pyrazole proton) and IR absorption at 2121 cm⁻¹ (azide stretch) . Key Difference: Azide functionality enhances reactivity for bioorthogonal conjugation compared to the non-functionalized pyrazole in the target compound.
2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile :
- Replaces pyrazole with tetrazole, a more acidic heterocycle (pKa ~4.9) capable of metal coordination .
- Used in metal-organic frameworks (MOFs) due to tetrazole’s multiple binding modes .
- Key Difference : Tetrazole’s acidity and coordination properties contrast with pyrazole’s neutral character, impacting material science applications.
Substituent Variation: Fluorine and Bioactive Groups
- 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile: Incorporates pyridyl, fluorophenyl, and amino groups on the pyrazole. Key Difference: Multisubstituted pyrazole increases pharmacological relevance compared to the simpler methyl-pyrazole in the target compound.
II.13.m (Fluorinated Agrochemical Derivative) :
- Contains trifluoromethyl (-CF₃) and chloro substituents, improving lipophilicity and resistance to metabolic degradation.
- Part of a crop protection study, highlighting fluorine’s role in enhancing bioactivity .
- Key Difference : Fluorinated groups alter physicochemical properties (e.g., logP, solubility) critical for agrochemical performance.
Core Modifications: Benzonitrile vs. Heterocyclic Cores
2-(4-(1H-Tetrazol-5-yl)phenyl)benzo[d]thiazole Derivatives :
- 4-(2-Hydroxyethyl)benzonitrile (C₉H₉NO, MW: 147.18 g/mol): Simplifies the structure with a hydroxyethyl group instead of pyrazole. Lower molecular weight and polar hydroxy group increase solubility . Key Difference: Reduced steric bulk and absence of heterocycle limit complex formation.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile is a notable derivative of the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole compounds are recognized for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as selective androgen receptor modulators (SARMs). The compound has demonstrated significant antagonistic activity against androgen receptors, which is vital in the treatment of prostate cancer. In vitro assays indicated that it effectively inhibited the proliferation of prostate cancer cell lines, suggesting its utility in managing AR-dependent cancers .
Anti-Inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Antimicrobial activity is another significant aspect of pyrazole compounds. Research has shown that derivatives can inhibit various bacterial strains effectively. For example, studies indicated that similar compounds demonstrated high efficacy against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anti-Cancer Efficacy
In a study focused on AR antagonism, researchers synthesized several pyrazole derivatives and assessed their effects on prostate cancer cell lines. The results showed that this compound significantly reduced cell viability in AR-overexpressing cells, indicating its potential as a therapeutic agent in prostate cancer management .
Case Study 2: Anti-Inflammatory Effects
A series of experiments were conducted to evaluate the anti-inflammatory effects of pyrazole derivatives. The compound was tested on carrageenan-induced edema models in mice, showing a reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug. The results underscored the compound's potential as an effective anti-inflammatory agent .
Comparative Table of Biological Activities
Q & A
Q. What are the common synthetic strategies for preparing 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile and its derivatives?
The compound and its derivatives are synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and functionalization of pre-existing scaffolds. For instance, Suzuki coupling is used to attach aryl boronic esters to benzonitrile-containing intermediates, as seen in the synthesis of OLED materials . Copper sulfate and sodium ascorbate catalyze "click" reactions to form triazole–pyrazole hybrids . Method optimization (e.g., solvent ratios, catalyst loading) is critical for improving yields, which range from 31% to 71% depending on substituents .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and purity. For example, benzonitrile protons resonate at δ 7.70–7.69 ppm (doublet, J = 8.86 Hz) in CDCl3 .
- X-ray crystallography : SHELXL refines single-crystal structures, resolving bond lengths (mean C–C = 0.003 Å) and angles, as demonstrated for pyrazole derivatives .
- IR spectroscopy : Nitrile stretches (~2237 cm⁻¹) and C=C vibrations (~1630 cm⁻¹) confirm functional groups .
Q. What biological activities have been reported for derivatives of this compound?
Derivatives exhibit cytotoxic activity against cancer cell lines. For example, 4-[2-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1d) shows inhibitory effects in vitro, validated via cell culture assays using DMEM/RPMI media with 10% fetal bovine serum .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR data (e.g., unexpected shifts or missing peaks) often arise from tautomerism, conformational flexibility, or impurities. Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) is critical . For example, single-crystal studies of 4-[5-amino-4-(4-fluorophenyl)pyrazol-1-yl]benzonitrile confirmed planar geometry (R factor = 0.038), resolving ambiguities in NMR assignments .
Q. What strategies optimize synthesis yields for derivatives used in OLED applications?
High-efficiency derivatives (e.g., tBuPCAPICN) require:
- Precise stoichiometry : Excess boronic ester (1.2–1.5 equiv) in Suzuki couplings to drive reactions to completion .
- Catalyst selection : Pd(PPh3)4 for coupling anthracene and carbazole moieties .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates pure products (e.g., 38% yield for imidazo[1,2-a]pyridine derivatives) .
Q. How does substitution patterning influence photophysical properties in OLED or fluorescent probe design?
Electron-withdrawing groups (e.g., benzonitrile) enhance intramolecular charge transfer (ICT), as seen in pure-blue OLED emitters (CIE coordinates: 0.15, 0.11) . Meta-substitution on terphenyl-linked dyads reduces aggregation-caused quenching, improving electroluminescence quantum efficiency (up to 13%) .
Q. What role does SHELX software play in refining crystallographic data for this compound?
SHELXL analyzes high-resolution data to resolve twinning or disorder, particularly for small molecules. For example, it refines anisotropic displacement parameters for pyrazole derivatives, achieving R values < 0.04 . SHELXD/SHELXE pipelines enable rapid phase determination in fragment screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
